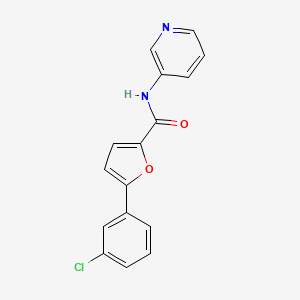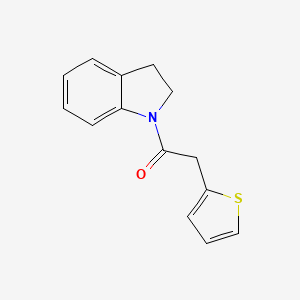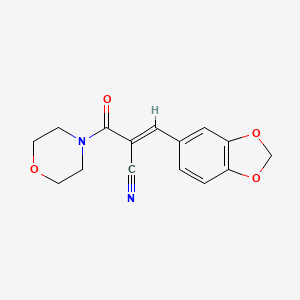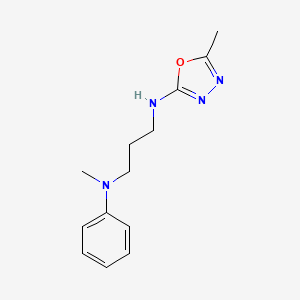
5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide often involves multistep chemical reactions. For instance, a series of new derivatives can be prepared by treating specific precursors with selected aldehydes, followed by reduction processes to afford the desired compounds in good yields. These processes are characterized by elemental analyses and spectral data including IR, 1H NMR, and 13C NMR (Bekircan et al., 2008).
Molecular Structure Analysis
The crystal structure of related compounds provides insights into the arrangement of molecules in the solid state. For example, certain compounds crystallize in specific space groups with defined unit cell parameters, allowing detailed understanding of molecular orientations and interactions (Hu Yang, 2009).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, leading to the formation of new structures. For example, direct N-amination of precursors in suitable solvents can yield zwitterionic derivatives, which can further react through cycloaddition reactions to produce new compounds (Bencková & Krutošíková, 1999).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds. These properties are often influenced by the molecular structure, symmetry, and intermolecular interactions present within the crystal lattice (Gallagher et al., 2022).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are determined by the functional groups and overall molecular framework. For instance, the introduction of specific substituents can significantly alter the reactivity, enabling the compound to participate in a wider range of chemical transformations (Shiotani & Taniguchi, 1996).
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity in Mitochondrial Permeability Transition
5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide and its structural variants have been studied for their potential in inhibiting Ca²⁺-induced mitochondrial swelling, which is significant for treating vascular dysfunctions like ischemia/reperfusion injury. A specific derivative, 5-(3,5-dichlorophenyl)-N-{2,4-dioxo-3-[(pyridin-3-yl)methyl]imidazolidin-1-yl}-2-furamide, demonstrated potent inhibitory activity in this regard (Murasawa et al., 2012).
Synthesis and Potential Applications
The synthesis of compounds like N-aryl-5-(2-chlorophenyl)-2-furamides, using phase transfer catalysis with polyethylene glycol-400 as the catalyst, has been achieved. These compounds, including variants of 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide, are notable for their potential applications in various biological and medicinal contexts (Wang et al., 2000).
Antibacterial and Antifungal Activity
Alkylated derivatives of furan compounds, including those structurally related to 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, offering insights into the potential applications of 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide in treating microbial infections (Makino, 1962).
Structural and Chemical Properties
The study of the crystal structure of compounds like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which shares a similar structural motif with 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide, provides valuable insights into the molecular geometry and potential reactivity of these compounds. Understanding these structural properties is essential for their application in various scientific research domains (Galešić & Vlahov, 1990).
Potential in Anticancer Research
Compounds structurally similar to 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide have been synthesized and evaluated for their anticancer activities. This research underscores the potential of 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide and its derivatives in anticancer drug development (Xin, 2012).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, which include compounds structurally related to 5-(3-chlorophenyl)-N-3-pyridinyl-2-furamide, have been determined. These studies provide valuable insights into their potential therapeutic applications in the treatment of convulsive disorders (Kubicki et al., 2000).
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-4-1-3-11(9-12)14-6-7-15(21-14)16(20)19-13-5-2-8-18-10-13/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHSJSHPHZOWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5642522.png)

![N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B5642576.png)
![2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642584.png)

![N,1,3-trimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642597.png)

![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)
![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)
![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)